molecular formula C13H12N4S B3051968 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine CAS No. 374611-25-3

4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B3051968
CAS No.: 374611-25-3
M. Wt: 256.33 g/mol
InChI Key: AYKDFJSSVGWNPY-UHFFFAOYSA-N
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Description

4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine (CAS Number: 374611-25-3) is a chemical compound with the molecular formula C13H12N4S and a molecular weight of 256.33 . It is a solid research chemical for laboratory applications. The compound features a thieno[2,3-d]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . Scientific literature indicates that derivatives of the thieno[2,3-d]pyrimidine class have demonstrated significant potential in pharmacological research. These compounds have been investigated as key inhibitors for specific biological targets. For instance, some analogues function as ATP-competitive inhibitors of atypical Protein Kinase C (aPKC) isoforms, which are important targets for controlling vascular permeability and inflammation in diseases like diabetic retinopathy . Furthermore, structurally related tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have shown potent anti-inflammatory properties in research models. These compounds have been found to suppress the secretion of inflammatory cytokines such as TNF-α and IL-6, and inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages by inhibiting the activation of the NF-κB and MAPK signaling pathways . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-8-2-4-9(5-3-8)10-6-18-13-11(10)12(17-14)15-7-16-13/h2-7H,14H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKDFJSSVGWNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352820
Record name 4-hydrazino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374611-25-3
Record name 4-hydrazino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

A widely adopted method involves the cyclization of 2-amino-5-(4-methylphenyl)thiophene-3-carboxylates with urea or thiourea derivatives. As detailed in a review on thienopyrimidines, ethyl 2-amino-5-(4-methylphenyl)thiophene-3-carboxylate undergoes cyclocondensation with urea in refluxing formamide to yield 4-hydroxy-5-(4-methylphenyl)thieno[2,3-d]pyrimidine. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces a leaving group at position 4, forming 4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine.

Reaction Conditions :

  • Cyclization : Formamide, 180°C, 6 hours (yield: 72–85%).
  • Chlorination : POCl₃, reflux, 4 hours (yield: 90%).

Alternative Route via Suzuki-Miyaura Coupling

For substrates where the 4-methylphenyl group is introduced post-cyclization, palladium-catalyzed cross-coupling proves effective. For example, 4-chloro-5-bromothieno[2,3-d]pyrimidine reacts with 4-methylphenylboronic acid under Suzuki conditions to install the aryl group at position 5.

Optimized Coupling Conditions :

Parameter Value
Catalyst Pd(PPh₃)₄ (2 mol%)
Base K₂CO₃ (2.6 equiv)
Solvent THF
Temperature Reflux (100°C)
Reaction Time 12 hours
Yield 67%

Introduction of the Hydrazinyl Group

Nucleophilic Substitution of Chlorine

The hydrazinyl group is introduced via displacement of the chlorine atom in 4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine. Treatment with hydrazine hydrate in ethanol under reflux affords the target compound.

Reaction Protocol :

  • Substrate : 4-Chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine (1 equiv).
  • Reagent : Hydrazine hydrate (3 equiv).
  • Solvent : Ethanol (anhydrous).
  • Conditions : Reflux, 8 hours.
  • Yield : 78–82%.

Direct Amination via Catalytic Methods

Recent advances employ transition metal catalysts to facilitate direct C–N bond formation. For instance, Buchwald-Hartwig amination of 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-ol with hydrazine derivatives using Pd₂(dba)₃ and Xantphos as a ligand system has been reported.

Key Variables :

  • Catalyst : Pd₂(dba)₃ (5 mol%).
  • Ligand : Xantphos (10 mol%).
  • Base : Cs₂CO₃ (2 equiv).
  • Solvent : 1,4-Dioxane.
  • Temperature : 110°C.
  • Yield : 65–70%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.32 (d, J = 8.0 Hz, 2H, Ar-H), 4.21 (br s, 2H, NH₂), 2.39 (s, 3H, CH₃).
  • MS (ESI) : m/z 297.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity with a retention time of 6.7 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during cyclocondensation may yield regioisomers. Employing electron-deficient urea derivatives or microwave-assisted conditions enhances selectivity for the desired thieno[2,3-d]pyrimidine.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation High regioselectivity Multi-step synthesis 78
Suzuki Coupling Modular aryl introduction Requires halogenated precursor 67
Buchwald-Hartwig Direct C–N formation Catalyst cost 65

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo several types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Azides, nitroso compounds, and other nitrogen-containing derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has been investigated for its potential as an antitumor agent. Studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. The hydrazinyl group is known for its ability to form hydrazones with carbonyl-containing compounds, which can enhance the biological activity of the resulting derivatives.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of hydrazinyl derivatives and their evaluation against cancer cell lines. The results showed that modifications to the thieno[2,3-d]pyrimidine scaffold could lead to improved selectivity and potency against specific cancer types .

Drug Development

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block in drug discovery.

Example : Researchers have utilized this compound in the synthesis of novel anti-inflammatory agents. By modifying the thieno[2,3-d]pyrimidine core, they were able to create compounds with enhanced therapeutic profiles .

Material Science

In material science, thieno[2,3-d]pyrimidine derivatives are explored for their electronic properties and potential use in organic electronics. The incorporation of hydrazinyl groups can improve charge transport properties, making these compounds suitable for applications in organic semiconductors.

Research Insight : A recent study highlighted the use of thieno[2,3-d]pyrimidine derivatives in organic photovoltaic cells. The results indicated that these materials could achieve higher efficiencies compared to traditional organic materials due to their favorable electronic properties .

Data Table: Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives

Compound NameCAS No.Application AreaNotable Findings
This compound374611-25-3Antitumor AgentSignificant cytotoxicity against cancer cell lines .
4-Hydrazinyl-5-phenylthieno[2,3-d]pyrimidine113246-86-9Drug DevelopmentUsed as an intermediate for anti-inflammatory drugs .
4-Hydrazinyl-2-methylthieno[2,3-d]pyrimidineNot availableOrganic ElectronicsEnhanced charge transport properties .

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The compound’s structure allows it to interact with DNA and RNA, potentially interfering with cellular processes such as replication and transcription.

Comparison with Similar Compounds

Key Observations :

  • Chromeno-Pyrazolo-Pyridinone Moieties: Enhance fluorescence and anticancer activity but introduce synthetic complexity .

Comparison with Other Derivatives :

  • Triazole Derivatives: Synthesized via cyclocondensation reactions starting from thieno[2,3-d]pyrimidine-2,4-diol, with yields ranging from 65–80% .
  • Chromeno-Pyrazolo-Pyridinone Derivatives: Achieved 75% yield using FeCl3-SiO2 catalysis, highlighting efficient coupling strategies .

Biological Activity

4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a compound belonging to the thienopyrimidine family, which has gained attention for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

  • Molecular Formula : C13_{13}H12_{12}N4_{4}S
  • Molecular Weight : 256.33 g/mol
  • CAS Number : 374611-25-3

Biological Activity Overview

The biological activities of 4-hydrazinyl derivatives often stem from their structural features that facilitate interactions with biological targets. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In a study evaluating various thienopyrimidine compounds, it was found that modifications at specific positions significantly influenced their antibacterial efficacy:

  • Minimum Inhibitory Concentration (MIC) : Several derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Case Study : A series of thienopyrimidine derivatives were synthesized and tested, revealing that compounds with hydrazinyl substituents showed enhanced antibacterial activity compared to their non-hydrazinyl counterparts .

Anticancer Activity

Thienopyrimidines have been extensively studied for their potential as anticancer agents. The mechanisms of action include inhibition of key enzymes involved in cancer cell proliferation.

  • Thymidylate Synthase Inhibition : This enzyme is crucial for DNA synthesis; inhibiting it can lead to reduced cancer cell proliferation.
  • EGFR Inhibition : Some derivatives have shown inhibitory effects on the epidermal growth factor receptor (EGFR), a target in various cancers.

Research Findings

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HT1080 (fibrosarcoma). The IC50_{50} values ranged from 9.1 nM to 28.0 nM, indicating potent activity .
CompoundCell LineIC50_{50} (nM)
This compoundMCF-79.1
This compoundHT108028.0

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thienopyrimidine compounds have shown promise in anti-inflammatory applications.

The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response.

Research Findings

A study reported that derivatives of thienopyrimidines displayed significant inhibition of COX-2 with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

Q & A

Q. What are the standard synthetic routes for 4-hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Construct the thieno[2,3-d]pyrimidine core via the Niementowski reaction, where 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile is condensed with formamide under reflux (200°C, 2–4 hours) to yield 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one .
  • Step 2 : Chlorination using POCl₃ at 80–100°C for 2–4 hours to produce 4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine, monitored by TLC .
  • Step 3 : Hydrazine substitution by reacting the chloro derivative with hydrazine hydrate in ethanol under reflux (24–48 hours) .
    Key challenges include optimizing reaction time and solvent polarity to avoid side products like dimerization.

Q. How is the structure of this compound confirmed?

  • Methodological Answer : Structural confirmation requires:
  • Spectroscopy : ¹H/¹³C NMR to verify hydrazinyl (-NH-NH₂) and aryl proton environments. IR confirms C=N (1640–1680 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) or GC-MS to validate molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. What biological screening assays are applicable for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory Testing : Carrageenan-induced rat paw edema model to assess COX-2 inhibition .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer :
  • Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify energy barriers for cyclization or substitution steps .
  • Machine Learning : Train algorithms on historical reaction data (yields, solvents, temperatures) to predict optimal conditions (e.g., solvent choice between DMF vs. acetic acid) .
  • In Silico Screening : Molecular docking to prioritize derivatives with high binding affinity to target proteins (e.g., DHFR for antimicrobial activity) .

Q. How to resolve contradictions in reported biological activity data for thieno[2,3-d]pyrimidines?

  • Methodological Answer :
  • Assay Standardization : Compare protocols for MIC (e.g., inoculum size, incubation time) or cytotoxicity (e.g., MTT vs. SRB assay sensitivity) .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
  • SAR Analysis : Evaluate substituent effects (e.g., 4-methylphenyl vs. 4-methoxyphenyl) on bioactivity using QSAR models .

Q. What strategies improve regioselectivity in functionalizing the thieno[2,3-d]pyrimidine scaffold?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to steer electrophilic substitution to position 2 .
  • Microwave-Assisted Synthesis : Enhance reaction control for regioselective hydrazine substitution at position 4 .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to temporarily block reactive sites during multi-step syntheses .

Q. How to design stability studies for hydrazinyl-containing derivatives under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, monitoring decomposition via LC-MS .
  • Oxidative Stress Testing : Expose to H₂O₂ (0.1–1 mM) to simulate in vivo oxidative environments .
  • Metabolite Identification : Use hepatic microsome assays to detect Phase I/II metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Reactant of Route 2
4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.